Cas no 827-01-0 (5-chloro-1H-indole-3-carbaldehyde)

5-chloro-1H-indole-3-carbaldehyde structure
827-01-0 structure
상품 이름:5-chloro-1H-indole-3-carbaldehyde
CAS 번호:827-01-0
MF:C9H6ClNO
메가와트:179.603041172028
MDL:MFCD00175291
CID:40013
PubChem ID:24877937

5-chloro-1H-indole-3-carbaldehyde 화학적 및 물리적 성질

이름 및 식별자

    • 5-Chloroindole-3-carboxaldehyde
    • 5-Chloro-1H-indole-3-carbaldehyde
    • 5-CHLORO-1H-INDOLE-3-CARBOXALDEHYDE
    • 5-chloro-3-formyl-indole
    • 5-chloro-3-indolecarboxaldehyde
    • 5-CHLOROINDOLE-3-ALDEHYDE
    • 5-Chloro-indole-3-carbaldehyde
    • 5-chloro-indole-3-carboxaldehyde
    • 5-chloroindole-3-carboxyaldehyde
    • 5-chloro-3-formylindole
    • 1H-Indole-3-carboxaldehyde, 5-chloro-
    • 5-chloroindole-3-carbaldehyde
    • 5-chloro-1H-indol-3-carboxaldehyde
    • PubChem7689
    • KSC649S5J
    • 5-chloro indole-3-carboxaldehyde
    • YXEXOIGXNYITQH-UHFFFAOYSA-N
    • SBB003756
    • STK504643
    • VI30273
    • SB14969
    • PS-4
    • CS-W004140
    • Z1162450200
    • EN300-115400
    • BB 0259464
    • AC-18162
    • C3703
    • SCHEMBL351715
    • DTXSID40383642
    • AM20041213
    • C-4400
    • 827-01-0
    • AKOS005171675
    • MFCD00175291
    • CHEMBL4575856
    • FT-0620320
    • SY030629
    • 5-Chloroindole-3-carboxaldehyde, 98%
    • PS-4556
    • 5-Chloro-1H-indole-3-carboxaldehyde (ACI)
    • Indole-3-carboxaldehyde, 5-chloro- (6CI, 7CI, 8CI)
    • ALBB-007590
    • CHEBI:220572
    • 5-chloro-1H-indole-3-carbaldehyde
    • MDL: MFCD00175291
    • 인치: 1S/C9H6ClNO/c10-7-1-2-9-8(3-7)6(5-12)4-11-9/h1-5,11H
    • InChIKey: YXEXOIGXNYITQH-UHFFFAOYSA-N
    • 미소: ClC1C=CC2=C(C=1)C(C=O)=CN2
    • BRN: 123794

계산된 속성

  • 정밀분자량: 179.01400
  • 동위원소 질량: 179.014
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 1
  • 수소 결합 수용체 수량: 1
  • 중원자 수량: 12
  • 회전 가능한 화학 키 수량: 1
  • 복잡도: 185
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 소수점 매개변수 계산 참조값(XlogP): 2.3
  • 표면전하: 0
  • 상호 변형 이기종 수량: 3
  • 토폴로지 분자 극성 표면적: 32.9

실험적 성질

  • 색과 성상: 미확정
  • 밀도: 1.431
  • 융해점: 213-216 °C (lit.)
  • 비등점: 373.4 ºCat 760 mmHg
  • 플래시 포인트: 179.6 ºC
  • 굴절률: 1.731
  • PSA: 32.86000
  • LogP: 2.63380
  • 용해성: 미확정
  • 민감성: Air Sensitive

5-chloro-1H-indole-3-carbaldehyde 보안 정보

  • 기호: GHS07
  • 신호어:Warning
  • 피해 선언: H315,H319,H335
  • 경고성 성명: P261,P305+P351+P338
  • 위험물 운송번호:NONH for all modes of transport
  • WGK 독일:3
  • 위험 범주 코드: 36/37/38
  • 보안 지침: S26-S36-S36/37/39-S22
  • 위험물 표지: Xi
  • 위험 용어:R20/21/22; R36/37/38
  • 저장 조건:Inert atmosphere,2-8°C
  • 위험 등급:IRRITANT

5-chloro-1H-indole-3-carbaldehyde 세관 데이터

  • 세관 번호:2933990090
  • 세관 데이터:

    중국 세관 번호:

    2933990090

    개요:

    2933990090. 기타 질소 잡원자만 함유한 잡환 화합물.부가가치세: 17.0%. 환급률: 13.0%. 규제조건: 없음.최혜국 대우관세: 6.5%. 일반관세: 20.0%

    신고 요소:

    제품명,성분함량,용도,우로토핀외관,6-헥사메틸아미드외관,서명일자

    요약:

    2933990090. 질소 잡원자만 함유한 잡환 화합물.부가가치세: 17.0%. 환급률: 13.0%. 최혜국 대우관세: 6.5%. 일반관세: 20.0%

5-chloro-1H-indole-3-carbaldehyde 가격추가 >>

기업 No. 상품 이름 Cas No. 순결 사양 가격 업데이트 시간 문의
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1044358-1g
5-Chloroindole-3-carboxaldehyde
827-01-0 98%
1g
¥86.00 2024-07-28
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
C3703-1G
5-Chloroindole-3-carboxaldehyde
827-01-0 >98.0%(GC)
1g
¥130.00 2024-04-15
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1044358-10g
5-Chloroindole-3-carboxaldehyde
827-01-0 98%
10g
¥679.00 2024-07-28
Enamine
EN300-115400-5.0g
5-chloro-1H-indole-3-carbaldehyde
827-01-0 95%
5.0g
$70.0 2023-02-18
eNovation Chemicals LLC
D555097-1g
5-Chloro-1H-indole-3-carbaldehyde
827-01-0 97%
1g
$209 2024-05-24
eNovation Chemicals LLC
D913213-10g
5-Chloroindole-3-carboxaldehyde
827-01-0 98%
10g
$100 2024-07-20
Chemenu
CM112471-10g
5-chloro-1H-indole-3-carbaldehyde
827-01-0 95%+
10g
$173 2021-08-06
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R027768-25g
5-chloro-1H-indole-3-carbaldehyde
827-01-0 98%
25g
¥2351 2024-05-21
eNovation Chemicals LLC
D913213-25g
5-Chloroindole-3-carboxaldehyde
827-01-0 98%
25g
$255 2024-07-20
Enamine
EN300-115400-100.0g
5-chloro-1H-indole-3-carbaldehyde
827-01-0 95%
100.0g
$1074.0 2023-02-18

5-chloro-1H-indole-3-carbaldehyde 합성 방법

합성 방법 1

반응 조건
1.1 Solvents: Acetonitrile ,  Water ;  6 h, rt
1.2 Reagents: Water
참조
Photochemical Decarboxylative Formylation of Indoles with Aqueous Glyoxylic Acid
Dinesh, Votarikari; et al, Synlett, 2023, 34(7), 855-857

합성 방법 2

반응 조건
1.1 -
2.1 Reagents: Phosphorus oxychloride
참조
The Vilsmeier reaction of fully conjugated carbocycles and heterocycles
Jones, Gurnos; et al, Organic Reactions (Hoboken, 1997, 49,

합성 방법 3

반응 조건
1.1 Reagents: Ammonium persulfate Solvents: Dimethyl sulfoxide ,  Water ;  2 h, rt
1.2 Reagents: Water ;  rt
참조
(NH4)2S2O8-Mediated Metal-Free Decarboxylative Formylation/Acylation of α-Oxo/Ketoacids and Its Application to the Synthesis of Indole Alkaloids
Dinesh, Votarikari; et al, Journal of Organic Chemistry, 2022, 87(15), 10359-10365

합성 방법 4

반응 조건
1.1 Reagents: Cuprous chloride Solvents: N-Methyl-2-pyrrolidone ;  rt → 210 °C; 15 h, 205 - 210 °C
참조
Highly convenient and large scale synthesis of 5-chloroindole and its 3-substituted analogues
Keetha, Laxminarayana; et al, Journal of the Korean Chemical Society, 2011, 55(2), 240-242

합성 방법 5

반응 조건
1.1 Reagents: Potassium iodide ,  Water Catalysts: Red 21 Solvents: Acetonitrile ;  48 h, rt
참조
Visible-Light-Promoted Indole C-3 Formylation Using Eosin Y as a Photoredox Catalyst
Zhao, Yin; et al, Synlett, 2022, 33(7), 659-663

합성 방법 6

반응 조건
1.1 Reagents: Sodium carbonate ,  Boronic acid Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1,4-Dioxane ;  reflux
1.2 Reagents: Phosphorus oxychloride ;  0 - 23 °C
참조
Novel benzofuran-3-one indole inhibitors of PI3 kinase-α and the mammalian target of rapamycin: hit to lead studies
Bursavich, Matthew G.; et al, Bioorganic & Medicinal Chemistry Letters, 2010, 20(8), 2586-2590

합성 방법 7

반응 조건
1.1 -
2.1 -
3.1 Reagents: Phosphorus oxychloride
참조
The Vilsmeier reaction of fully conjugated carbocycles and heterocycles
Jones, Gurnos; et al, Organic Reactions (Hoboken, 1997, 49,

합성 방법 8

반응 조건
1.1 Reagents: Ammonia ,  Oxygen Catalysts: Iron chloride (FeCl3) Solvents: Dimethylformamide ,  Water ;  6 h, 130 °C
참조
Iron-Catalyzed C3-Formylation of Indoles with Formaldehyde and Aqueous Ammonia under Air
Wang, Qing-Dong; et al, Synlett, 2017, 28(19), 2670-2674

합성 방법 9

반응 조건
1.1 Reagents: Phosphorus oxychloride Solvents: Dimethylformamide ;  30 min, cooled
1.2 Solvents: Dimethylformamide ;  1 h, 40 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ;  pH 8, cooled
참조
Synthesis and Antiproliferative Activity of New N-Acylhydrazone Derivatives Containing Benzothiazole and Indole Based Moiety
Liu, Kai; et al, Pharmaceutical Chemistry Journal, 2020, 54(4), 345-352

합성 방법 10

반응 조건
1.1 Reagents: tert-Butyl hydroperoxide ,  Pivalic acid Catalysts: Ruthenium trichloride Solvents: N-Methylacetamide ;  0 °C; 24 h, 25 °C
참조
Mild and Selective Ru-Catalyzed Formylation and Fe-Catalyzed Acylation of Free (N-H) Indoles Using Anilines as the Carbonyl Source
Wu, Wenliang; et al, Journal of the American Chemical Society, 2011, 133(31), 11924-11927

합성 방법 11

반응 조건
1.1 Reagents: Pivalic acid ,  tert-Butyl peroxybenzoate Catalysts: Tetrabutylammonium iodide Solvents: Dimethyl sulfoxide ;  8 h, 80 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water
참조
nBu4NI-catalyzed C3-formylation of indoles with N-methylaniline
Li, Lan-Tao; et al, Chemical Communications (Cambridge, 2012, 48(42), 5187-5189

합성 방법 12

반응 조건
1.1 Reagents: Oxygen Catalysts: Iodine Solvents: Dimethylformamide ;  12 h, 100 °C
참조
Iodine-catalyzed C3-formylation of indoles via C-N bond cleavage of tertiary amines under aerobic conditions
Lu, Lin; et al, Tetrahedron, 2015, 71(22), 3637-3641

합성 방법 13

반응 조건
1.1 Reagents: Sodium perchlorate Catalysts: Aniline ,  Platinum Solvents: Dimethyl sulfoxide ,  Water ;  7 h, rt
참조
Synthesis of 3-Formylindoles via Electrochemical Decarboxylation of Glyoxylic Acid with an Amine as a Dual Function Organocatalyst
Lin, Dian-Zhao; et al, Organic Letters, 2019, 21(15), 5862-5866

합성 방법 14

반응 조건
1.1 Catalysts: Bismuth triflate Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol ;  5 min, rt
1.2 Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol ;  12 h, rt
1.3 Reagents: 2-Iodoxybenzoic acid Solvents: Dimethyl sulfoxide ,  Water ;  1 h, rt
1.4 Reagents: Sodium sulfite Solvents: Water ;  rt
1.5 Reagents: Sodium bicarbonate Solvents: Water ;  basified, rt
참조
Bi(OTf)3 Enabled C-F Bond Cleavage in HFIP: Electrophilic Aromatic Formylation with Difluoro(phenylsulfanyl)methane
Betterley, Nolan M.; et al, Asian Journal of Organic Chemistry, 2018, 7(8), 1642-1647

합성 방법 15

반응 조건
1.1 -
2.1 Reagents: Phosphorus oxychloride
참조
The Vilsmeier reaction of fully conjugated carbocycles and heterocycles
Jones, Gurnos; et al, Organic Reactions (Hoboken, 1997, 49,

5-chloro-1H-indole-3-carbaldehyde Raw materials

5-chloro-1H-indole-3-carbaldehyde Preparation Products

5-chloro-1H-indole-3-carbaldehyde 관련 문헌

추천 기사

추천 공급업체
Amadis Chemical Company Limited
(CAS:827-01-0)5-Chloroindole-3-carboxaldehyde
A10049
순결:99%
재다:25g
가격 ($):155.0